molecular formula C20H19ClN2O4 B2996815 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 378211-39-3

4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Número de catálogo: B2996815
Número CAS: 378211-39-3
Peso molecular: 386.83
Clave InChI: BQVQWRZBZUOBCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[3-(2-chlorophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-27-18-9-5-3-7-14(18)16-12-17(13-6-2-4-8-15(13)21)23(22-16)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVQWRZBZUOBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (commonly referred to as DQP-1105) has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DQP-1105 is characterized by a complex structure that includes a pyrazole ring and a butanoic acid moiety. Its molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_2O_3 with a molecular weight of approximately 348.79 g/mol. The compound's structure can be depicted as follows:

Component Details
IUPAC Name 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Molecular Formula C18H17ClN2O3C_{18}H_{17}ClN_2O_3
Molecular Weight 348.79 g/mol

DQP-1105 acts primarily as a noncompetitive antagonist of NMDA receptors, specifically targeting the GluN2C and GluN2D subunits. This selectivity is crucial for its potential therapeutic effects in various neurological conditions. The compound inhibits receptor activity without altering the stability of the open pore conformation, suggesting it may prevent receptor activation through a distinct mechanism compared to traditional antagonists .

Antimicrobial Activity

Research has indicated that DQP-1105 exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. This suggests a potential application in treating bacterial infections .

Anticancer Potential

DQP-1105 has been explored for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could make it beneficial for conditions such as arthritis or other inflammatory diseases .

Case Studies

  • Study on NMDA Receptor Inhibition : A detailed investigation into the inhibition of NMDA receptors by DQP-1105 revealed significant selectivity for GluN2C and GluN2D subunits over others, with implications for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds, DQP-1105 was found to have IC50 values indicating potent activity against specific bacterial strains, supporting its use as a lead compound for developing new antibiotics .
  • Cancer Cell Line Studies : In vitro assays showed that DQP-1105 effectively reduced viability in cancer cell lines through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.